Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl- is a chemical compound characterized by its unique structure and potential applications in various fields, including medicinal chemistry. This compound is known for its sulfonamide functional group, which plays a crucial role in its biological activity. The compound has the following details:
This compound can be synthesized in laboratory settings and is available for purchase from chemical suppliers. It has been studied for its biological properties and potential therapeutic applications.
Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl- falls under the category of sulfonamides, which are compounds containing a sulfonamide group (-SO2NH2) attached to an aromatic ring. This classification is significant due to the biological activities associated with sulfonamides, including antibacterial and anticancer properties.
The synthesis of Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl- typically involves the reaction of 1-(furan-2-yl)but-3-en-1-amine with 4-methylbenzenesulfonyl chloride. The reaction conditions include:
This method provides a straightforward approach to obtaining the desired compound with good yield.
In industrial settings, similar synthetic routes are employed but often utilize continuous flow reactors and automated systems to enhance efficiency and scalability. Optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yields.
The molecular structure of Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl- can be represented as follows:
| Property | Value |
|---|---|
| CAS Number | 148370-17-6 |
| Molecular Formula | C15H17NO3S |
| Molecular Weight | 291.4 g/mol |
| InChI Key | YTEQOCKJEBTLRY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(CC=C)C2=CC=CO2 |
The structure features a furan ring attached to a butenyl chain and a sulfonamide group, which contributes to its reactivity and biological activity.
Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl- can participate in various chemical reactions:
The reactions lead to various derivatives that can be further explored for their properties and applications.
The mechanism of action for Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl- involves interactions with specific molecular targets within biological systems. The furan ring and sulfonamide group may interact with enzymes or receptors, leading to inhibition or activation of various biological pathways. The precise molecular targets depend on the context of use and the specific application being investigated.
Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl- exhibits the following physical properties:
Key chemical properties include:
These properties make it suitable for various synthetic applications.
Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl- has several noteworthy applications:
This compound's diverse applications highlight its significance in both research and industrial contexts.
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5